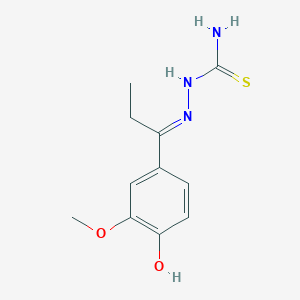![molecular formula C22H36N2O2 B6075044 2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075044.png)
2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol, also known as CM-182, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a modulator of the serotonergic and noradrenergic systems in the brain. The compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.
Biochemical and Physiological Effects:
2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. The compound has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol is its high potency and selectivity for the serotonergic and noradrenergic systems. This makes it an ideal candidate for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of 2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Future Directions
There are several future directions for research on 2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol. One area of interest is the development of more potent and selective derivatives of the compound. Another area of research is the investigation of the compound's potential in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Finally, the development of new formulations and delivery methods for 2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol may improve its therapeutic potential.
In conclusion, 2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol is a promising compound that has shown potential in the treatment of various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the compound's therapeutic potential and to develop more effective derivatives and delivery methods.
Synthesis Methods
The synthesis of 2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol involves the reaction of 1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine with ethylene oxide in the presence of a base. The reaction yields 2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol as the final product. The synthesis method is straightforward and has been optimized for large-scale production.
Scientific Research Applications
2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. The compound has also shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[1-cyclohexyl-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-17-14-22(26-3)18(2)13-19(17)15-23-10-11-24(21(16-23)9-12-25)20-7-5-4-6-8-20/h13-14,20-21,25H,4-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPDDTIHIHDDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(C(C2)CCO)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6074962.png)

![4-(4-bromophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6074980.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6074998.png)
![4-hydroxybenzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6075005.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)(methyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6075013.png)
![ethyl (2-{[imino(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6075023.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6075030.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B6075037.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6075051.png)
![11-(3,4-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6075055.png)

![2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)
![[2-({4-[(2-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6075077.png)